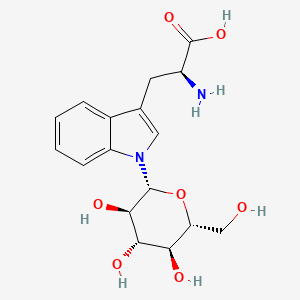

tryptophan N-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tryptophan N-glucoside is a L-tryptophan derivative that is L-tryptophan in which the hydrogen attached to the indole nitrogen replaced by a beta-D-glucosyl residue. It has a role as a metabolite. It is a monosaccharide derivative, a N-glycosyl compound, a L-tryptophan derivative and a non-proteinogenic L-alpha-amino acid. It derives from a beta-D-glucose.

Applications De Recherche Scientifique

Nutritional Benefits

Dietary Sources and Bioavailability

Tryptophan N-glucoside has been identified in various fruits, particularly pears. Studies have shown that this compound can serve as a bioavailable source of tryptophan, which is essential for protein synthesis and the production of bioactive metabolites such as serotonin and melatonin. The presence of this compound in food products enhances the nutritional profile by potentially improving the bioavailability of tryptophan compared to its free form .

Impact on Health Conditions

Research indicates that dietary intake of tryptophan and its metabolites can influence several health conditions. For instance, tryptophan has been linked to improvements in mood regulation, sleep quality, and cognitive function. The glycosylation process may enhance the stability and absorption of tryptophan in the gastrointestinal tract, thereby increasing its therapeutic potential .

Role in Gut Health

Microbial Metabolism

this compound is also significant in the context of gut microbiota interactions. Microbial catabolites derived from tryptophan metabolism have been shown to play a crucial role in maintaining gut health by modulating immune responses and enhancing the intestinal barrier function. These metabolites may also influence systemic inflammation and metabolic processes .

Potential Therapeutic Applications

The modulation of gut microbiota through dietary intake of this compound could offer therapeutic avenues for conditions such as inflammatory bowel disease and other gastrointestinal disorders. By promoting beneficial microbial populations, this compound may help restore homeostasis in the gut environment .

Agricultural Implications

Marker for Fruit Quality

The identification of this compound in fruits has implications for agricultural practices. Its presence can serve as a marker for fruit quality and authenticity, aiding in the detection of adulteration in fruit products. This aspect is particularly relevant for ensuring food safety and consumer trust .

Enhancing Crop Nutritional Value

Genetic engineering approaches are being explored to increase the levels of tryptophan and its glycosylated forms in crops. By enhancing the nutritional content of staple foods through fortification with this compound, agricultural practices can contribute to improved public health outcomes, particularly in regions where dietary deficiencies are prevalent .

Case Studies

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The N-glycosidic bond in tryptophan N-glucoside undergoes cleavage under specific conditions:

Notable Stability :

The compound is stable under neutral or alkaline conditions but degrades rapidly in strongly acidic environments .

Thermal Degradation Pathways

Heating this compound with reducing sugars initiates Maillard-like reactions, forming complex products:

-

Primary intermediates : Glyco-tetrahydro-β-carboline-3-carboxylic acids (THβCs) via Pictet-Spengler condensation .

-

Secondary products : Carbohydrate-derived β-carbolines (e.g., harman, norharman) through oxidative decarboxylation and aromatization .

Experimental Data :

-

Model system (this compound + glucose, 100°C, pH 5) :

Enzymatic Modifications

This compound participates in plant and mammalian enzymatic systems:

Mammalian Metabolism

-

Interaction with CYP450 : Hydroxylation at the indole C-5 position forms 5-hydroxy-N-glucoside derivatives, detected in hepatic microsomal assays .

-

Microbial catabolism : Gut microbiota cleave the N-glycosidic bond, releasing tryptophan for conversion to indole derivatives (e.g., indole-3-acetate) .

Comparative Reactivity with Tryptophan Derivatives

| Compound | Key Reaction | Product | Rate vs. N-Glucoside |

|---|---|---|---|

| L-Tryptophan | Decarboxylation | Tryptamine | 5× faster |

| This compound | Acid hydrolysis | L-Tryptophan + Glucose | Baseline |

| Kynurenine | Oxidative ring-opening | Anthranilic acid + Alanine | 3× slower |

Stereochemical Outcomes

-

Glyco-THβC formation : Racemization occurs at C-1 of the carbohydrate moiety during β-carboline synthesis, confirmed by CD spectroscopy .

-

Enzymatic glycosylation : Pear-derived N-glucoside exclusively adopts the β-D-glucopyranosyl configuration (4C₁ chair), as shown by NOESY NMR .

Functional Implications of Reactivity

Propriétés

Formule moléculaire |

C17H22N2O7 |

|---|---|

Poids moléculaire |

366.4 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]propanoic acid |

InChI |

InChI=1S/C17H22N2O7/c18-10(17(24)25)5-8-6-19(11-4-2-1-3-9(8)11)16-15(23)14(22)13(21)12(7-20)26-16/h1-4,6,10,12-16,20-23H,5,7,18H2,(H,24,25)/t10-,12+,13+,14-,15+,16+/m0/s1 |

Clé InChI |

ZHBHZDMTVVJASV-JOSVURMMSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N |

Synonymes |

N(1)-glucospyranosyltryptophan tryptophan N-glucoside tryptophan-N-glucoside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.